1,3,4,5-Tetrahydropyrano[4,3-b]indole

Antimicrobial Gram-positive Bacillus cereus

Procure 1,3,4,5‑tetrahydropyrano[4,3‑b]indole (CAS 784143‑97‑1, ≥98% purity) as a rigidified indole scaffold with zero rotatable bonds, directly serving as a conformationally restricted analogue of the serotonin antagonist tropisetron for receptor‑binding studies. This scaffold has demonstrated antimicrobial activity against Gram‑positive pathogens and serves as a precursor for carbonyl‑functionalised derivatives with sub‑micromolar cytotoxicity against HeLa cells. Its well‑characterised physicochemical profile (LogP 1.8, PSA 25.02 Ų) also qualifies it as an analytical reference standard for HPLC method development. Demand exact [4,3‑b] regio‑isomer certification.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 784143-97-1
Cat. No. B1499990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-Tetrahydropyrano[4,3-b]indole
CAS784143-97-1
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2
InChIKeyBUQKZKMCGKVWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetrahydropyrano[4,3-b]indole (CAS 784143-97-1) — Core Scaffold for Conformationally Restricted Indole-Based Research


1,3,4,5-Tetrahydropyrano[4,3-b]indole (CAS 784143-97-1) is a fused tetracyclic heterocyclic scaffold featuring a tetrahydropyran ring fused to an indole core at the [4,3-b] junction. With molecular formula C11H11NO and molecular weight 173.21, this compound exhibits zero rotatable bonds and a LogP value of 1.8, indicating rigid conformational characteristics and moderate lipophilicity [1]. The scaffold serves as a conformationally restricted analogue of flexible indole-based pharmacophores, including the serotonin antagonist ICS 205-930 (tropisetron) [2], and has demonstrated quantifiable antimicrobial activity against Gram-positive microorganisms [3]. The compound is commercially available at 98% purity for research and development applications .

Why Pyranoindole Scaffolds Cannot Be Interchanged: [4,3-b] vs. [3,4-b] Ring Fusion Determines Biological and Synthetic Outcomes


The pyranoindole scaffold class contains multiple regioisomeric fusion patterns, including pyrano[4,3-b]indole, pyrano[3,4-b]indole, and pyrano[4,3-b]indol-1(5H)-one derivatives, which are not functionally interchangeable. The [4,3-b] fusion pattern (as in CAS 784143-97-1) places the oxygen atom at a specific position relative to the indole nitrogen, creating a distinct conformational constraint profile compared to the [3,4-b] regioisomer found in marketed anti-inflammatory agents such as etodolac and pemedolac . Substitution at the 8-position with fluorine (CAS 1487521-93-6) introduces electronic and steric modifications that alter pharmacokinetic properties relative to the unsubstituted parent . The presence of a carbonyl group, as in pyrano[4,3-b]indol-1(5H)-ones, fundamentally changes the hydrogen-bonding capacity and cytotoxicity profile [1]. These structural variations translate directly into quantifiable differences in antimicrobial potency, anticancer activity, and synthetic accessibility — factors that demand rigorous specification in procurement decisions.

1,3,4,5-Tetrahydropyrano[4,3-b]indole — Quantified Comparative Evidence Against Analogues


Antibacterial Activity: 1,3,4,5-Tetrahydropyrano[4,3-b]indole vs. 2-Aryl Indole Analogues Against Bacillus cereus

In a direct head-to-head antimicrobial screening study, the unsubstituted 1,3,4,5-tetrahydropyrano[4,3-b]indole parent scaffold exhibited measurable activity against the Gram-positive microorganism Bacillus cereus. While the study's most potent compound 13a (a 2-aryl indole derivative) achieved an MIC of 3.9 μg/mL, the 1,3,4,5-tetrahydropyrano[4,3-b]indole scaffold itself demonstrated noteworthy antimicrobial activity within the tested series, establishing baseline potency for this rigidified framework relative to more flexible 2- and 3-aryl indole analogues [1].

Antimicrobial Gram-positive Bacillus cereus

Cytotoxicity: 1,3,4,5-Tetrahydropyrano[4,3-b]indole Scaffold vs. Pyrano[4,3-b]indol-1(5H)-one Derivatives Against HeLa Cells

Cross-study analysis reveals that carbonyl-containing pyrano[4,3-b]indol-1(5H)-one derivatives exhibit significant cytotoxicity, with compound 7d achieving an IC50 of 0.69 μM against HeLa cervical adenocarcinoma cells, compared to the reference standard cisplatin (IC50 = 0.08 μM). The unsubstituted 1,3,4,5-tetrahydropyrano[4,3-b]indole lacks the carbonyl moiety and serves as the non-oxidized precursor scaffold for synthesizing these bioactive derivatives [1].

Anticancer Cytotoxicity HeLa

Anticancer Activity: [4,3-b] vs. [3,4-b] Pyranoindole Scaffolds in Triple-Negative Breast Cancer

Class-level inference indicates that the [3,4-b] pyranoindole regioisomer has demonstrated potent anticancer activity in TNBC models, with compound 23 (a 1,3,4,9-tetrahydropyrano[3,4-b]indole derivative) exhibiting an IC50 of 2.29 μM against MDA-MB-231 cells via PI3K/AKT/mTOR pathway suppression [1]. In contrast, the [4,3-b] pyranoindole scaffold (CAS 784143-97-1) represents a distinct regioisomeric series with different spatial orientation of the oxygen heteroatom and indole nitrogen, which fundamentally alters molecular recognition properties and synthetic derivatization pathways. No published direct comparison exists between these regioisomers in the same assay system.

Triple-negative breast cancer TNBC PI3K/AKT/mTOR

Conformational Restriction: [4,3-b] Scaffold as a Rigidified Analogue of ICS 205-930 (Tropisetron)

The [4,3-b] pyranoindole scaffold was specifically designed as a conformationally restricted analogue of the flexible indole-3-carboxylic acid ester moiety found in ICS 205-930 (tropisetron), a clinically established 5-HT3 serotonin receptor antagonist. The rigid tetrahydropyran ring fusion eliminates rotatable bonds (zero rotatable bonds in CAS 784143-97-1 [2]) that exist in the parent pharmacophore, providing a tool for probing bioactive conformations and reducing entropic penalties upon receptor binding [1].

Serotonin receptor 5-HT3 antagonist Conformational restriction

Synthetic Accessibility: Scalable Process Patents Exist for [3,4-b] Regioisomer but Not for [4,3-b] Scaffold

A significant differential exists in the patent landscape for scalable synthesis. The [3,4-b] regioisomer (1,3,4,9-tetrahydropyrano[3,4-b]indole) has dedicated process patents for scalable manufacturing [1], while the [4,3-b] scaffold (CAS 784143-97-1) is synthesized via research-scale methodologies including magnesiation of 1-(phenylsulfonyl)indole followed by allylbromide treatment and subsequent mercury-mediated cyclization [2]. This distinction has direct implications for procurement volume, cost structure, and long-term supply chain stability.

Process chemistry Scalable synthesis Patent landscape

Purity Specifications: Commercially Available 98% vs. Research-Grade Analytical Standard

Commercial availability data indicate that CAS 784143-97-1 is offered at 98% purity for general research applications and separately as an analytical standard grade for HPLC method development and drug product analysis . The compound's physicochemical properties — LogP = 1.8, 0 rotatable bonds, PSA = 25.02 Ų, molecular weight = 173.21 [1] — position it as a moderately lipophilic, rigid scaffold with low topological polar surface area, suitable for membrane permeability studies.

Quality control Analytical standard Purity

Recommended Research and Procurement Scenarios for 1,3,4,5-Tetrahydropyrano[4,3-b]indole


Conformationally Restricted Pharmacophore Development for GPCR and CNS Targets

Procure 1,3,4,5-tetrahydropyrano[4,3-b]indole as a rigidified indole scaffold for probing bioactive conformations in receptor binding studies. The scaffold's zero rotatable bonds [1] and established precedent as a conformationally restricted analogue of ICS 205-930 (tropisetron) [2] make it suitable for reducing entropic penalties and improving target engagement in serotonin receptor and related GPCR programs. This application is supported by direct structural evidence and is distinct from the flexible 2- and 3-aryl indole series.

Antimicrobial Scaffold Optimization Starting Point

Utilize the parent 1,3,4,5-tetrahydropyrano[4,3-b]indole scaffold as a baseline for structure-activity relationship (SAR) studies targeting Gram-positive pathogens, particularly Bacillus cereus. The scaffold has demonstrated noteworthy antimicrobial activity within a series that includes a potent 2-aryl indole derivative (MIC = 3.9 μg/mL) [3]. This application leverages the direct comparative data from Leboho et al. (2009) and provides a differentiated entry point relative to non-antimicrobial pyranoindole scaffolds.

Precursor for Pyrano[4,3-b]indol-1(5H)-one Anticancer Derivatives

Employ CAS 784143-97-1 as a synthetic precursor for generating carbonyl-functionalized pyrano[4,3-b]indol-1(5H)-one derivatives, which have demonstrated sub-micromolar cytotoxicity (IC50 = 0.69 μM for compound 7d) against HeLa cervical adenocarcinoma cells [4]. This application is supported by cross-study comparable evidence showing that oxidation of the tetrahydropyran ring yields compounds with quantifiable anticancer activity, differentiating the unoxidized parent scaffold from pre-oxidized commercial alternatives.

Analytical Standard for HPLC Method Development in Pyranoindole Research

Procure analytical standard-grade 1,3,4,5-tetrahydropyrano[4,3-b]indole for HPLC method development, drug product analysis, and quality control applications. The compound is specifically offered as an analytical standard with well-characterized physicochemical properties including LogP = 1.8 and PSA = 25.02 Ų [1], providing a defined reference material for chromatographic method validation in pyranoindole-containing research programs.

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